Copper(II) 2-ethylhexanoate

Catalog No.
S1514937
CAS No.
149-11-1
M.F
C16H30CuO4
M. Wt
350 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) 2-ethylhexanoate

CAS Number

149-11-1

Product Name

Copper(II) 2-ethylhexanoate

IUPAC Name

copper;2-ethylhexanoate

Molecular Formula

C16H30CuO4

Molecular Weight

350 g/mol

InChI

InChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

SEKCXMNFUDONGJ-UHFFFAOYSA-L

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cu+2]

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cu+2]

Organic Chemistry and Catalysis

Copper(II) 2-ethylhexanoate serves as a precursor for the synthesis of various organometallic compounds, which are crucial in organic chemistry research. These compounds find applications in organic transformations, including cross-coupling reactions and C-H activations. [Source: A. Negishi et al., Thermochimica Acta 140 (1989) 41-49]

Material Science

Research in material science explores the use of Copper(II) 2-ethylhexanoate for the preparation of specific materials. For instance, studies investigate its potential in developing precursors for superconductors, which are materials that exhibit zero electrical resistance at specific temperatures. [Source: Gelest, Inc. product page on Copper(II) 2-ethylhexanoate, ]

Copper(II) 2-ethylhexanoate, also known as copper bis(2-ethylhexanoate), is an organometallic compound with the molecular formula C16H30CuO4C_{16}H_{30}CuO_{4} and a molecular weight of approximately 349.95 g/mol. It appears as a blue-green powder and is soluble in various organic solvents, including alcohols and dichloroethane, but has limited solubility in water . The compound is characterized by its coordination of copper ions with two 2-ethylhexanoate ligands, which are derived from 2-ethylhexanoic acid, a branched-chain carboxylic acid .

, particularly as a catalyst in organic synthesis. It can facilitate reactions such as:

  • Carboamination: Copper(II) 2-ethylhexanoate has been utilized in asymmetric carboamination reactions, promoting the intramolecular addition of amines to alkenes .
  • Alkene Amination: It acts as a catalyst for the intermolecular amination of alkenes, enhancing the formation of nitrogen-containing compounds .
  • Oxidative Reactions: The compound can also engage in redox-neutral reactions, showcasing its versatility in catalyzing complex organic transformations .

The biological activity of copper(II) 2-ethylhexanoate includes its potential use as an antifungal agent. Its efficacy against various fungal strains has been noted, making it a candidate for applications in wood preservation and agricultural settings . Additionally, its role as a metal ion source may contribute to biological processes involving copper-dependent enzymes.

Several methods exist for synthesizing copper(II) 2-ethylhexanoate:

  • Direct Reaction: The simplest method involves reacting copper(II) oxide or copper(II) carbonate with 2-ethylhexanoic acid under controlled conditions to form the desired salt .
  • Electrochemical Oxidation: Another method includes the electrochemical oxidation of metallic copper in the presence of 2-ethylhexanoic acid, which allows for the formation of copper carboxylates through an electrochemical route .
  • Solvent-Free Methods: Recent advancements have explored solvent-free synthesis techniques that improve yield and reduce environmental impact .

Copper(II) 2-ethylhexanoate finds applications across various industries:

  • Paints and Coatings: It serves as a drying agent and additive in paints and coatings, enhancing their performance and durability .
  • Pharmaceuticals: The compound is utilized as an intermediate in pharmaceutical synthesis due to its catalytic properties .
  • Lubricants and Greases: It is used in lubricant formulations to improve performance characteristics and stability during operation .
  • Agriculture: Its antifungal properties make it suitable for use as a wood preservative and in agricultural applications to protect crops from fungal infections .

Interaction studies involving copper(II) 2-ethylhexanoate often focus on its catalytic behavior and biological interactions. Research has demonstrated its effectiveness in promoting various organic reactions, particularly those involving nitrogen functionalities. Additionally, studies have assessed its interactions with biological systems, highlighting its potential toxicity at elevated concentrations while also emphasizing its beneficial roles in small amounts.

Copper(II) 2-ethylhexanoate shares similarities with other metal carboxylates but exhibits unique properties that distinguish it:

CompoundMolecular FormulaKey Features
Copper(II) octoateC12H22CuO4C_{12}H_{22}CuO_{4}Used primarily as a drier; less soluble than copper(II) 2-ethylhexanoate.
Zinc 2-ethylhexanoateC16H30ZnO4C_{16}H_{30}ZnO_{4}Similar applications but with different catalytic properties.
Lead(II) 2-ethylhexanoateC16H30PbO4C_{16}H_{30}PbO_{4}Toxicity concerns limit its use compared to copper-based compounds.
Barium 2-ethylhexanoateC16H30BaO4C_{16}H_{30}BaO_{4}Used in specific industrial applications; less common than copper variants.

The unique coordination chemistry of copper(II) 2-ethylhexanoate allows it to function effectively as a catalyst in various reactions while maintaining favorable solubility characteristics compared to similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 55 of 62 companies with hazard statement code(s):;
H302 (12.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

149-11-1
22221-10-9

Wikipedia

Cupric bis(2-ethylhexanoate)

General Manufacturing Information

Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1): ACTIVE

Dates

Modify: 2023-08-15

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